molecular formula C6H6N2O B12055289 Nicotinamide-13C3,15N

Nicotinamide-13C3,15N

Numéro de catalogue: B12055289
Poids moléculaire: 126.10 g/mol
Clé InChI: DFPAKSUCGFBDDF-DNUYGDBSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Significance of Isotopic Labeling in Pathway Elucidation

Isotopic labeling is a cornerstone of modern biochemical research, offering a dynamic view of metabolic pathways that is unattainable with traditional methods. fiveable.mesilantes.comcreative-proteomics.com This technique allows researchers to:

Trace Metabolic Fates: By introducing a labeled compound into a biological system, scientists can follow its conversion into various metabolites, thus mapping out metabolic pathways. fiveable.mesilantes.com

Quantify Metabolic Fluxes: Isotope tracing enables the measurement of the rates of metabolic reactions, providing a quantitative understanding of how cells utilize different nutrients and regulate their metabolism. nih.gov

Discover Novel Pathways: The use of stable isotope-labeled compounds can lead to the identification of previously unknown metabolic routes and intermediates. nih.gov

Understand Disease Mechanisms: By comparing metabolic pathways in healthy and diseased states, researchers can gain insights into the biochemical basis of various illnesses, including cancer and metabolic disorders. creative-proteomics.commit.edu

Elucidate Reaction Mechanisms: Isotopic labeling can help determine the precise sequence of events in a chemical reaction, including the breaking and forming of chemical bonds. slideshare.net

The versatility of this technique makes it applicable across various fields, from fundamental cell biology to drug development and environmental science. creative-proteomics.com

Rationale for 13C and 15N Labeling in Nicotinamide (B372718) for Research Applications

The choice of ¹³C and ¹⁵N as stable isotopes for labeling nicotinamide is based on several key advantages that make them ideal for metabolic research:

Natural Abundance: Both ¹³C and ¹⁵N are naturally occurring stable isotopes, but at low abundances. This allows for the introduction of enriched compounds that can be easily distinguished from their unlabeled counterparts. acs.org

Distinct Mass Signatures: The increased mass of the labeled nicotinamide and its downstream metabolites allows for their sensitive and specific detection using mass spectrometry (MS). nih.govnih.govnih.gov This technique separates molecules based on their mass-to-charge ratio, enabling the clear identification of labeled species.

Complementary Information from NMR: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect these isotopes, providing detailed information about the structure and environment of the labeled atoms within a molecule. fiveable.menih.gov The combination of MS and NMR provides a comprehensive picture of metabolic processes.

Tracing Key Metabolic Hubs: Nicotinamide is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme involved in hundreds of redox reactions and a substrate for important signaling enzymes. medchemexpress.comnih.govnih.gov By labeling nicotinamide with both ¹³C and ¹⁵N, researchers can simultaneously track the carbon and nitrogen atoms as they are incorporated into NAD+ and other metabolites, providing a more complete picture of NAD+ metabolism. nih.govnih.govnih.gov This dual-labeling strategy is particularly useful for distinguishing between different NAD+ biosynthetic pathways, such as the de novo and salvage pathways. nih.govnih.govnih.gov

The use of Nicotinamide-13C3,15N has been instrumental in studies investigating NAD+ metabolism in various contexts, from cell culture models to in vivo animal studies. nih.govnih.gov For instance, researchers have used this labeled compound to quantify the relative contributions of different precursors to the NAD+ pool and to understand how these pathways are altered in diseases like cancer. nih.govnih.govmit.edunih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C6H6N2O

Poids moléculaire

126.10 g/mol

Nom IUPAC

(2,6-13C2,115N)pyridine-3-carboxamide

InChI

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i3+1,4+1,6+1,8+1

Clé InChI

DFPAKSUCGFBDDF-DNUYGDBSSA-N

SMILES isomérique

C1=CC(=[13CH][15N]=[13CH]1)[13C](=O)N

SMILES canonique

C1=CC(=CN=C1)C(=O)N

Origine du produit

United States

Synthetic Methodologies and Isotopic Purity Verification for Nicotinamide 13c3,15n

Strategies for Carbon-13 and Nitrogen-15 (B135050) Incorporation

The introduction of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the nicotinamide (B372718) molecule is achieved through various synthetic strategies. These methods can be broadly categorized into chemical synthesis and biological incorporation.

Chemical synthesis offers precise control over the placement of isotopic labels. One common approach involves a modified Zincke reaction, which allows for a scalable and straightforward synthesis of nicotinamide labeled with ¹⁵N at the pyridine (B92270) nitrogen (nicotinamide-1-¹⁵N). acs.orgnih.gov This method has been shown to produce the desired compound with high isotopic purity (98%) and a good yield (55%). acs.orgnih.gov For the incorporation of ¹³C, precursors already containing the ¹³C labels at specific positions are utilized in the synthesis pathway. For Nicotinamide-¹³C₃,¹⁵N, this would involve starting materials where three carbon atoms and the pyridine nitrogen are the heavier isotopes. sigmaaldrich.comsigmaaldrich.com

Biological incorporation, on the other hand, leverages cellular machinery to integrate labeled precursors into the final product. A notable example is the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method. nih.govnih.gov In this technique, cells are cultured in a medium where standard nicotinamide is replaced with its isotopically labeled counterpart, in this case, [¹³C₃,¹⁵N₁]-nicotinamide. nih.govnih.gov The cells then utilize this labeled precursor in their natural metabolic pathways to synthesize labeled NAD⁺ and NADP⁺. nih.govnih.gov This approach is particularly useful for generating a library of labeled metabolites for use as internal standards in complex biological samples. nih.govnih.gov

The choice of synthetic strategy often depends on the specific research application, required isotopic purity, and desired scale of production.

Spectroscopic and Chromatographic Validation of Isotopic Enrichment

Following synthesis, it is imperative to verify the isotopic purity and structural integrity of Nicotinamide-¹³C₃,¹⁵N. This is accomplished through a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry-Based Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is frequently employed to separate the labeled nicotinamide from any unlabeled counterparts or other impurities before mass analysis. nih.govnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can differentiate between isotopologues with very similar masses, ensuring an accurate assessment of isotopic purity. nih.govnih.gov For instance, studies have used LC-HRMS to confirm the efficient incorporation of [¹³C₃,¹⁵N₁]-nicotinamide into the NAD⁺ and NADP⁺ pools in cell cultures. nih.govnih.gov

Table 1: Mass Spectrometry Data for Nicotinamide-¹³C₃,¹⁵N

Parameter Value Source
Isotopic Purity ≥98 atom % ¹³C, ≥98 atom % ¹⁵N sigmaaldrich.com
Mass Shift M+4 sigmaaldrich.com
Analytical Technique Mass Spectrometry (MS) sigmaaldrich.com

Nuclear Magnetic Resonance Spectroscopy for Structural and Isotopic Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the structural integrity of the synthesized molecule and verifying the specific positions of the isotopic labels. acs.orgoup.com Both ¹³C NMR and ¹⁵N NMR are utilized for this purpose.

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. By comparing the ¹³C NMR spectrum of the labeled compound to that of an unlabeled standard, the successful incorporation of ¹³C atoms at the desired positions can be confirmed. rsc.orgchemicalbook.com The chemical shifts in the ¹³C spectrum are indicative of the electronic environment of each carbon atom.

¹⁵N NMR spectroscopy is specifically used to analyze the nitrogen atoms within the molecule. For Nicotinamide-¹³C₃,¹⁵N, ¹⁵N NMR would confirm the presence of the ¹⁵N isotope in the pyridine ring. acs.orgnih.gov The coupling patterns observed in both ¹H and ¹³C NMR spectra can also provide evidence for the presence and location of the ¹⁵N label. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the chemical shifts of directly bonded ¹H, ¹³C, and ¹⁵N atoms, providing unambiguous confirmation of the labeling pattern. rsc.org

Table 2: NMR Spectroscopic Data for Labeled Nicotinamide

Nucleus Technique Application Source
¹³C ¹³C NMR Confirms incorporation and position of Carbon-13 labels. rsc.orgchemicalbook.com
¹⁵N ¹⁵N NMR Confirms incorporation and position of the Nitrogen-15 label. acs.orgnih.gov
¹H, ¹³C, ¹⁵N 2D NMR (e.g., HSQC) Correlates nuclei to confirm labeling pattern and structural integrity. rsc.org

The combination of mass spectrometry and NMR spectroscopy provides a comprehensive validation of the isotopic enrichment and structural correctness of Nicotinamide-¹³C₃,¹⁵N, ensuring its suitability for use in demanding metabolic research applications.

Application of Nicotinamide 13c3,15n in Nad+ Metabolism Research

Elucidation of De Novo NAD+ Biosynthesis Pathways

Quinolinate Pathway Investigations

The de novo pathway proceeds through the kynurenine (B1673888) pathway, where tryptophan is converted to quinolinic acid. bmj.com This intermediate is then transformed into nicotinic acid mononucleotide (NaMN), a direct precursor to NAD+. f1000research.comoregonstate.edu While Nicotinamide-13C3,15N does not directly enter this part of the pathway, its use in stable isotope tracing studies helps to quantify the flux through the salvage pathway, thereby allowing for an estimation of the de novo pathway's contribution by subtraction from the total NAD+ turnover. By measuring the rate of incorporation of the labeled nicotinamide (B372718), researchers can determine how much of the NAD+ pool is being replenished through salvage versus de novo synthesis under various physiological or pathological conditions.

Preiss-Handler Pathway Contributions

The Preiss-Handler pathway utilizes nicotinic acid (NA) as a precursor for NAD+ synthesis. aboutnad.commdpi.com NA is converted to NaMN, which then enters the same final steps as the de novo pathway to produce NAD+. f1000research.comoregonstate.edu Similar to the quinolinate pathway, the contribution of the Preiss-Handler pathway can be indirectly assessed by using this compound to quantify the flux of the salvage pathway. This comparative analysis is critical for understanding how different tissues and cell types prioritize these distinct NAD+ biosynthetic routes.

Nicotinamide Salvage Pathway Dynamics

The nicotinamide salvage pathway is the primary route for NAD+ synthesis in most mammalian tissues. nih.gov This pathway recycles nicotinamide, a byproduct of NAD+-consuming enzymatic reactions, back into NAD+. The use of this compound has been instrumental in studying the dynamics of this pathway with high precision.

By introducing this compound to cells or organisms, scientists can directly measure the rate of its conversion to labeled nicotinamide mononucleotide (NMN) and subsequently to labeled NAD+. nih.gov This allows for the quantification of flux through the salvage pathway, which is the rate of NAD+ synthesis from nicotinamide. These studies have revealed that the salvage pathway is highly active and essential for maintaining cellular NAD+ levels. For instance, research using this tracer has shown that relapsed acute myeloid leukemia stem cells exhibit significantly greater uptake of nicotinamide and its metabolism to NAD+ compared to their de novo counterparts. nih.gov

ParameterDe Novo LSCsRelapsed/Refractory LSCs
Labeled Nicotinamide UptakeLowerSignificantly Higher nih.gov
Labeled NAD+ from NicotinamideLowerSignificantly Higher nih.gov

This table illustrates the differential utilization of the nicotinamide salvage pathway in different cancer cell populations, a finding made possible through stable isotope tracing with this compound.

NAD+ Turnover and Compartmentalization Studies

NAD+ is not a static pool within the cell; it is constantly being synthesized and consumed, a process known as NAD+ turnover. Stable isotope tracing with this compound is a powerful method to measure the rate of this turnover. By monitoring the rate at which the labeled nicotinamide is incorporated into the NAD+ pool and the subsequent decline in the labeled fraction, researchers can calculate the half-life and turnover rate of NAD+.

Furthermore, NAD+ exists in distinct subcellular compartments, such as the cytosol, mitochondria, and nucleus. Isotopic labeling allows for the investigation of NAD+ metabolism within these specific compartments. Studies have utilized this compound to trace its entry into mitochondrial NAD+ pools in vivo, revealing that mitochondrial NAD+ labeling patterns often mirror those of the bulk tissue, albeit with slightly less total labeling. nih.gov This suggests a dynamic interplay and transport of NAD+ or its precursors between cellular compartments.

Interconnectivity with Central Carbon Metabolism

NAD+ metabolism is intricately linked with central carbon metabolism, as NAD+ is a critical cofactor for key metabolic enzymes. The use of this compound in combination with other stable isotope tracers, such as 13C-labeled glucose or glutamine, allows for the comprehensive analysis of these interconnected pathways.

For example, studies have employed this compound to investigate how signaling pathways, like the PI3K-Akt pathway, influence NADP+ synthesis. nih.gov By pulse-labeling cells with this compound, researchers can determine if changes in the NADP+ pool are due to de novo synthesis. nih.gov Such experiments have demonstrated that growth factor signaling can acutely stimulate the synthesis of NADP+ from the NAD+ pool. nih.gov

Isotopic TracerPathway InvestigatedKey Finding
This compoundNADP+ SynthesisGrowth factor signaling via Akt stimulates de novo NADP+ synthesis. nih.gov
[1,2-13C] D-glucoseGlycolysis and Pentose Phosphate PathwayChanges in NAD+ levels can alter carbon flow through these pathways. wellcomeopenresearch.org
[U-13C] GlutamineTCA Cycle and AnaplerosisNAD+ availability impacts mitochondrial metabolism and the use of glutamine as a fuel source. wellcomeopenresearch.org

This table highlights how the combined use of different isotopic tracers can unravel the complex interplay between NAD+ metabolism and central carbon pathways.

Mechanistic Studies of Nad+ Dependent Enzyme Systems Using Nicotinamide 13c3,15n

Poly(ADP-Ribose) Polymerase (PARP) Enzyme Kinetics and Product Formation

Poly(ADP-ribose) Polymerases (PARPs) are a family of enzymes crucial for cellular processes like DNA repair and apoptosis. plos.org In response to DNA damage, PARPs catalyze the transfer of ADP-ribose units from their substrate, NAD+, to acceptor proteins, forming long polymers of poly(ADP-ribose) (PAR). This process consumes significant amounts of NAD+ and releases nicotinamide (B372718).

The use of Nicotinamide-13C3,15N as a metabolic precursor allows for the synthesis of M+4 labeled NAD+ within cells. When this labeled NAD+ is consumed by PARP enzymes, the resulting released nicotinamide would be M+4 labeled, while the ADP-ribose units transferred to target proteins would also carry the isotopic label within their nicotinamide-derived portion before its cleavage.

Sirtuin (SIRTs) Deacetylation Mechanism and Substrate Specificity

Sirtuins are a class of NAD+-dependent protein deacetylases that regulate numerous cellular processes, including aging, transcription, and metabolism. biorxiv.orgwindows.net The catalytic mechanism of sirtuins is unique; they couple the deacetylation of a lysine (B10760008) residue on a substrate protein to the hydrolysis of NAD+. This reaction yields the deacetylated substrate, nicotinamide, and O-acetyl-ADP-ribose. biorxiv.orgwindows.net

Nicotinamide, a product of the reaction, also acts as a physiological inhibitor of sirtuins through a "base exchange" mechanism. biorxiv.orgnih.gov In this reverse reaction, nicotinamide attacks a key reaction intermediate (the O-alkylimidate), leading to the reformation of NAD+ and the acetylated substrate. biorxiv.orgwindows.net The use of isotopically labeled nicotinamide is a cornerstone for studying this phenomenon. Research using [carbonyl-¹⁴C]nicotinamide has demonstrated this reversible cleavage by detecting the formation of radiolabeled NAD+. biorxiv.org

This compound provides a non-radioactive method to probe the same mechanism using mass spectrometry. By incubating sirtuins with an acetylated peptide substrate, unlabeled NAD+, and labeled this compound, the rate of the base exchange reaction can be quantified by measuring the appearance of M+4 labeled NAD+.

ParameterDescriptionFindingCitation
Enzyme Studied SIRT1SIRT1-catalyzed base exchange is kinetically competent. nih.gov
Tracer Principle Labeled NicotinamideThe rate of base exchange can be measured by the formation of labeled NAD+ from labeled nicotinamide. biorxiv.org
Kinetic Ratio kcat(exchange)/kcat(deacetylation)The ratio for SIRT1 with various peptide substrates ranges from 5.5 to 8.8. nih.gov
Inhibition Nicotinamide (NAM)NAM inhibition of SIRT1 is substrate-dependent and is attenuated at higher pH. nih.gov

This technique is invaluable for understanding the substrate specificity of the base exchange reaction and how different physiological conditions or small-molecule modulators affect nicotinamide inhibition. nih.gov For example, studies have revealed that the sensitivity of SIRT1 to nicotinamide inhibition is dependent on the specific peptide substrate being deacetylated. nih.gov

Nicotinamide Adenine (B156593) Dinucleotide Kinase (NADK) Activity Profiling

Nicotinamide Adenine Dinucleotide Kinase (NADK) is the sole enzyme responsible for the synthesis of NADP+ from NAD+ and ATP, playing a critical role in providing the reducing equivalent NADPH for anabolic reactions and antioxidant defense. nih.gov Human cells have both a cytosolic (NADK) and a mitochondrial (NADK2) isoform. nih.gov

The activity of NADK can be precisely profiled in living cells using this compound. In a key study, researchers used this M+4 labeled nicotinamide to trace the synthesis of mitochondrial NADP+. nih.gov Cells were incubated in a medium containing this compound. Inside the cell, the labeled nicotinamide is converted via the NAD+ salvage pathway into M+4 labeled NAD+. Subsequently, mitochondrial NADK2 phosphorylates this M+4 NAD+ to produce M+4 labeled NADP+, which is then reduced to M+4 NADPH.

By isolating mitochondria and using high-resolution mass spectrometry to measure the abundance of the M+4 labeled NADP+ and NADPH, a direct readout of NADK2 activity was achieved. nih.gov This powerful technique allowed for the functional assessment of various NADK2 mutants. For instance, cells expressing NADK2 mutants with altered active sites (K76Q, K304Q) or phosphorylation sites (S188A) showed a significant decrease in the production of M+4 NADP+ and M+4 NADPH, confirming their reduced catalytic activity in a physiological context. nih.gov

Cell LineNADK2 MutantNormalized Peak Area (M+4 NADP+)Normalized Peak Area (M+4 NADPH)ConclusionCitation
ΔNADK2 HEK293EWT~1.0~1.0Wild-type activity reference. nih.gov
ΔNADK2 HEK293EK76Q<0.2<0.2Markedly decreased activity. nih.gov
ΔNADK2 HEK293EK304Q<0.2<0.2Markedly decreased activity. nih.gov
ΔNADK2 HEK293ES188A<0.2<0.2Markedly decreased activity. nih.gov

Nicotinamide N-Methyltransferase (NNMT) Reaction Catalysis

Nicotinamide N-Methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine (B92270) compounds. researchgate.netresearchgate.net It uses S-adenosyl-L-methionine (SAM) as the methyl donor, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNAM). researchgate.netdtic.mil By regulating nicotinamide levels, NNMT influences the NAD+ salvage pathway and cellular methylation potential. researchgate.net

The direct catalytic activity of NNMT can be traced using this compound. When this labeled substrate is introduced into cells or used in an enzymatic assay, NNMT will transfer a methyl group to the labeled nicotinamide. The product, 1-methylnicotinamide, will retain the ¹³C₃,¹⁵N-labeled ring, resulting in an M+4 mass shift (plus the additional mass of the methyl group).

This application is a powerful tool for metabolic flux analysis, allowing researchers to quantify the rate of nicotinamide methylation in various physiological and pathological states, such as obesity and cancer, where NNMT expression is often altered. researchgate.net By combining this tracer with mass spectrometry, one can directly measure the flux through the NNMT-catalyzed reaction, providing crucial information for understanding the enzyme's role in metabolic reprogramming and for evaluating the efficacy of NNMT inhibitors in a cellular context. acs.org

Other NAD+-Consuming Enzyme Investigations

Beyond PARPs and sirtuins, other enzymes such as the CD38 ectoenzyme consume NAD+. CD38 is a transmembrane protein with NAD+ glycohydrolase activity, breaking down NAD+ into nicotinamide and ADP-ribose (ADPR). ashpublications.orgbiorxiv.org It can also catalyze a base-exchange reaction, swapping the nicotinamide group of an NAD+ analog with another nucleobase. nih.gov

Recent studies have shown that CD38 can mediate a base-exchange reaction on nicotinamide mononucleotide (NMN), exchanging the nicotinamide group for nicotinic acid to produce nicotinic acid mononucleotide (NaMN). nih.gov This discovery highlights a novel intersection between the NAD+ salvage and Preiss-Handler pathways.

The use of this compound is well-suited to investigate the kinetics of both the glycohydrolase and base-exchange activities of CD38.

Glycohydrolase Activity: By feeding cells labeled this compound to produce M+4 NAD+, the subsequent hydrolysis of this NAD+ by CD38 would release M+4 nicotinamide. Tracing the appearance of this labeled product allows for a precise measurement of the rate of NAD+ breakdown by CD38.

Base-Exchange Reaction: To study the reverse of the newly discovered reaction, one could incubate CD38 with NaMN and labeled this compound. The formation of M+4 labeled NMN, detected via mass spectrometry, would provide a direct measure of this specific base-exchange activity.

These tracer studies are essential for understanding how CD38 regulates cellular NAD+ pools and for validating the mechanism of action of CD38 inhibitors, which are being explored as a therapeutic strategy to boost NAD+ levels during aging and disease. nih.gov

Advanced Analytical and Quantitative Methodologies Utilizing Nicotinamide 13c3,15n

High-Resolution Mass Spectrometry for Isotope Tracing

High-resolution mass spectrometry (HRMS) is a cornerstone of modern metabolomics, offering the sensitivity and specificity required to identify and quantify low-abundance molecules like vitamins and their metabolites. Nicotinamide-13C3,15N is frequently employed as an internal standard in HRMS-based methods to ensure accuracy and reproducibility. nih.govnih.govamazonaws.comscribd.comsci-hub.se

Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM)

Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are targeted mass spectrometry techniques that provide exceptional sensitivity and selectivity for quantifying specific molecules. In these methods, a specific precursor ion (Q1) of the analyte is selected, fragmented, and a specific product ion (Q3) is monitored. For this compound, the precursor and product ions would be heavier by 4 Da compared to the unlabeled nicotinamide (B372718). This mass difference is fundamental for its role as an internal standard.

While specific instrument parameters are often optimized in individual laboratories, the general principle involves monitoring the transition of the labeled precursor ion to a specific labeled product ion. This is done in parallel with the corresponding transition of the unlabeled endogenous nicotinamide. The ratio of the signals is then used to calculate the precise concentration of the endogenous compound, correcting for variations in sample preparation and instrument response. amazonaws.com Custom quantitative metabolomics assays often utilize such isotope-labeled standards to ensure the accuracy of their measurements. acs.org

Below is a hypothetical table of SRM transitions. The exact masses would be confirmed on a specific high-resolution mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Application
Nicotinamide~123.05~80.0Quantification of endogenous compound
This compound ~127.06~83.0Internal Standard for quantification

Note: The m/z values are approximate and for illustrative purposes. The 13C3,15N labeling results in a +4 Da mass shift.

Fluxomics Integration with Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Metabolic flux analysis, or fluxomics, aims to measure the rates of metabolic reactions within a biological system. Stable isotopes are used as tracers to follow the transformation of metabolites through various pathways. While this compound is primarily documented as an internal standard for quantification, its labeled atoms could theoretically be used to trace the flux through NAD+ salvage pathways. nih.govscribd.com

In a typical LC-MS/MS-based fluxomics experiment, cells or organisms are supplied with a labeled precursor. The downstream metabolites are then extracted and analyzed by LC-MS/MS to determine the extent and position of isotope incorporation. The use of this compound as a tracer would allow researchers to distinguish its metabolic products from those derived from other sources, providing insights into the dynamics of NAD+ biosynthesis and consumption.

Direct Infusion Mass Spectrometry for Rapid Profiling

Direct Infusion Mass Spectrometry (DI-MS), often coupled with tandem mass spectrometry (MS/MS), is a high-throughput technique for obtaining a rapid metabolic profile of a sample without prior chromatographic separation. acs.org In this approach, the sample extract is directly introduced into the mass spectrometer's ion source.

This compound is included in commercially available kits and custom assays for targeted and quantitative metabolomics using DI-MS/MS. acs.org Its role is to serve as an internal standard for the accurate quantification of nicotinamide and related metabolites. The distinct mass of the labeled standard allows for its signal to be resolved from the complex mixture of molecules in the biological sample, ensuring reliable quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules and for analyzing the position of isotopic labels. The presence of 13C and 15N nuclei, which are NMR-active, makes this compound suitable for NMR-based studies.

13C-NMR Spectroscopy for Positional Isotopomer Determination

13C-NMR spectroscopy can be used to determine the specific location of 13C labels within a molecule. For this compound, the three 13C atoms would produce distinct signals in the 13C-NMR spectrum, with chemical shifts characteristic of their positions in the pyridine (B92270) ring and the amide group. While specific studies detailing the 13C-NMR analysis of this particular isotopologue are not prevalent, the principles of the technique would allow for the verification of the labeling pattern and the study of its metabolic fate in tracer experiments.

15N-NMR Spectroscopy Applications

15N-NMR spectroscopy is highly sensitive to the chemical environment of the nitrogen atom. Studies on nicotinamide labeled with 15N at the pyridine nitrogen (Nicotinamide-1-15N) have demonstrated the utility of this approach. nih.govacs.org The technique can be used to assess isotopic purity and to study interactions with other molecules. acs.org

A significant application of 15N-labeled nicotinamide is in hyperpolarization studies, which dramatically increase the NMR signal. nih.govnih.gov This allows for real-time in vivo metabolic imaging. The long spin-lattice relaxation time (T1) of the 15N nucleus in nicotinamide is advantageous for such applications. rsc.org

Research findings on 15N-labeled nicotinamide provide valuable data that would be applicable to the 15N nucleus in this compound.

PropertyValueMagnetic FieldReference
15N Isotopic Purity98%N/A acs.org
15N T1 Relaxation Time20.2 ± 0.3 s9.4 T nih.gov
15N T1 Relaxation Time42.4 ± 0.8 s7 T nih.gov
15N T1 Relaxation Time28.2 ± 1.7 s9.4 T nih.gov

These studies illustrate the potential for using the 15N label in this compound for sensitive and specific detection in advanced NMR applications. nih.govnih.gov

Heteronuclear Correlation NMR Techniques (e.g., HSQC)

Heteronuclear correlation Nuclear Magnetic Resonance (NMR) spectroscopy encompasses a suite of powerful two-dimensional (2D) techniques designed to probe the connectivity between different types of atomic nuclei, most commonly between protons (¹H) and heteroatoms such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). ipb.pt Among these, the Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable for its high sensitivity and ability to map direct, one-bond correlations. libretexts.orgwikipedia.org The experiment transfers magnetization from the highly sensitive ¹H nucleus to the less sensitive heteronucleus (e.g., ¹³C or ¹⁵N) and then back to ¹H for detection. wikipedia.org This process generates a 2D spectrum with a proton axis and a heteroatom axis, where cross-peaks indicate which proton is directly attached to which specific carbon or nitrogen atom. libretexts.orgpressbooks.pub

The application of HSQC to isotopically labeled compounds like this compound is exceptionally advantageous. The specific labeling pattern—three ¹³C atoms and one ¹⁵N atom—makes this compound an ideal subject for detailed structural analysis and metabolic tracing. lgcstandards.com By performing both ¹H-¹³C HSQC and ¹H-¹⁵N HSQC experiments, researchers can unambiguously confirm the precise locations of the isotopic labels within the molecule.

In a ¹H-¹³C HSQC spectrum of this compound, cross-peaks will appear only for the protons directly bonded to the labeled ¹³C atoms in the pyridine ring and the carboxamide group. columbia.edu Similarly, a ¹H-¹⁵N HSQC experiment would reveal the correlation between the nitrogen atom in the pyridine ring and its adjacent protons, confirming the ¹⁵N label's position. wikipedia.orgceitec.cz This level of detail is crucial for verifying the integrity of the labeled standard before its use in quantitative assays and for tracking its metabolic fate in complex biological systems. The ability to resolve individual atomic connections provides definitive structural proof that is often unattainable with simpler one-dimensional NMR or mass spectrometry alone.

Table 1: Expected ¹H-¹³C and ¹H-¹⁵N HSQC Correlations for this compound

This table outlines the hypothetical one-bond correlations that would be observed in HSQC spectra, confirming the specific isotopic labeling pattern of the molecule. The IUPAC name for this compound is (2,6-¹³C₂,¹⁵N)pyridine-3-(¹³C)carboxamide. lgcstandards.com

Correlation TypeLabeled Atom PositionCorrelated Proton(s)Expected Cross-Peak
¹H-¹³CPyridine Ring C2H2Yes
¹H-¹³CPyridine Ring C6H6Yes
¹H-¹³CCarboxamide CarbonNone (Quaternary Carbon)No
¹H-¹⁵NPyridine Ring N1H2, H6Yes

Note: The carboxamide carbon is quaternary and has no directly attached protons, thus it would not produce a signal in a standard HSQC experiment. Long-range correlation techniques like HMBC would be needed to probe its connectivity. columbia.educeitec.cz

Absolute Quantification of Nicotinamide Metabolites via Stable Isotope Dilution Assays

Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry (MS) is the gold standard for achieving accurate and precise absolute quantification of metabolites in complex biological matrices. arvojournals.orgotsuka.co.jp This methodology relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). otsuka.co.jp this compound serves as an ideal internal standard for the quantification of endogenous nicotinamide and its downstream metabolites, such as nicotinamide adenine (B156593) dinucleotide (NAD). nih.govresearchgate.net

The core principle of SIDA involves adding a known quantity of the isotopically labeled standard (this compound) to a biological sample at the earliest stage of sample preparation. arvojournals.org Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same processing inefficiencies, matrix effects, and ionization suppression or enhancement during LC-MS analysis. arvojournals.org The mass spectrometer can distinguish between the "heavy" labeled standard and the "light" endogenous analyte due to their mass difference. otsuka.co.jp By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of added internal standard, an exact quantification of the analyte's concentration in the original sample can be calculated.

Research has demonstrated the significant advantages of using this approach. For instance, a study utilizing [¹³C₃¹⁵N₁]-nicotinamide to generate a library of labeled internal standards for NAD-derived metabolites showed a marked improvement in the linearity and accuracy of quantification compared to methods relying on external standard curves alone. nih.gov The use of isotope dilution improved the coefficient of determination (r²) for NAD calibration curves in both untargeted and targeted LC-HRMS methods, demonstrating a more reliable quantification over a wider range of concentrations. nih.gov This enhanced accuracy is critical for studying the dynamics of NAD metabolism, where subtle changes in metabolite levels can have significant physiological implications. nih.govplos.org

Table 2: Improvement in NAD Quantification Linearity with Stable Isotope Dilution

This table summarizes data from a study comparing the quality of calibration curves for Nicotinamide Adenine Dinucleotide (NAD) quantification using liquid chromatography-high resolution mass spectrometry (LC-HRMS) with and without a stable isotope dilution (ID) internal standard, derived from [¹³C₃¹⁵N₁]-nicotinamide. nih.gov

Analytical MethodConditionCoefficient of Determination (r²)Observation
Untargeted LC-HRMSWithout Isotope Dilution0.989Lower linearity, especially at low concentrations. nih.gov
Untargeted LC-HRMSWith Isotope Dilution0.998Significantly improved linearity across the calibration range. nih.gov
Targeted LC-HRMSWithout Isotope Dilution0.991Moderate linearity with some deviation. nih.gov
Targeted LC-HRMSWith Isotope Dilution0.999Nearly perfect linearity, enhancing quantitative accuracy. nih.gov

Computational and Systems Biology Approaches for Isotope Tracer Data Interpretation

Metabolic Flux Analysis (MFA) Incorporating Isotopic Data

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov While traditional MFA relies on stoichiometric balancing of metabolic networks, the incorporation of isotopic data, known as isotope-assisted MFA (iMFA) or 13C-MFA, provides a much higher resolution of metabolic activities. nih.govresearchgate.net The use of tracers like Nicotinamide-13C3,15N, which contains both carbon and nitrogen isotopes, allows for the simultaneous quantification of carbon and nitrogen fluxes. nih.gov

The fundamental principle of iMFA is that the distribution of isotopes in metabolites is a direct consequence of the metabolic fluxes. nih.gov By feeding cells a labeled substrate such as this compound and measuring the resulting mass isotopologue distributions (MIDs) of downstream metabolites using techniques like mass spectrometry, researchers can infer the relative contributions of different pathways to the production of a particular metabolite. researchgate.netcreative-proteomics.com This is particularly useful for distinguishing between parallel pathways, resolving cyclic pathway fluxes, and determining the bidirectionality of reactions, which are limitations of stoichiometric MFA. nih.gov

When a system reaches both a metabolic and isotopic steady state, the labeling pattern of a metabolite is a flux-weighted average of the labeling patterns of its precursor substrates. nih.gov However, in many biological systems, especially in mammalian cells, achieving an isotopic steady state can be challenging. nih.gov In such cases, isotopically non-stationary MFA (INST-MFA) is employed. nih.govvanderbilt.edu INST-MFA analyzes the dynamics of isotope labeling over time, providing valuable information about intracellular metabolite pool sizes in addition to fluxes. nih.govvanderbilt.edu

The process of iMFA involves several key steps:

Isotope Labeling Experiment: Cells or organisms are cultured with a labeled substrate like this compound. embopress.org

Sample Analysis: The isotopic enrichment in metabolites is measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Computational Flux Estimation: The measured MIDs, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., nutrient uptake and product secretion rates), are used to computationally estimate the intracellular fluxes. researchgate.net This is an inverse problem where fluxes are adjusted iteratively to minimize the difference between the experimentally measured and computationally simulated MIDs. vanderbilt.edu

Several software tools have been developed to facilitate MFA calculations, each with its own specific features and applications as illustrated in the table below.

Software ToolKey FeaturesApplicable Data
13CFLUX2 Compatible with multiple platforms.MS and NMR
FiatFlux Focuses on 13C glucose tracer and flux ratio analysis.GC-MS
INCA Capable of isotopically non-stationary MFA.MS and NMR
METRAN Features an intuitive graphical user interface and confidence interval calculation.MS

Algorithmic Development for Isotope Tracing Data Processing

The analysis of isotope tracing data, particularly from high-resolution mass spectrometry, presents significant computational challenges that necessitate the development of specialized algorithms. biorxiv.orgresearchgate.net Raw mass spectrometry data from experiments using this compound consists of complex spectra containing information about the mass-to-charge ratio (m/z) and intensity of numerous ions. mdpi.com These ions include not only the different isotopologues of a metabolite but also various adducts and fragments, making direct interpretation difficult. researchgate.net

A critical first step in data processing is the correction for natural isotopic abundances. researchgate.net All naturally occurring elements have a certain distribution of stable isotopes (e.g., ~1.1% of carbon is 13C). This background abundance must be subtracted from the measured isotopologue distributions to accurately determine the enrichment that is solely due to the introduced tracer. researchgate.net Algorithms have been developed to perform this correction, even for complex cases involving multiple isotopic labels (e.g., both 13C and 15N). researchgate.net

Another important aspect of data processing is feature detection, which involves identifying the signals corresponding to specific metabolites and their isotopologues within the complex mass spectra. oup.com This is often followed by peak picking and integration to quantify the abundance of each isotopologue. researchgate.net Recent algorithmic developments have focused on improving the accuracy and automation of these steps. For example, Kalman filter-based algorithms have been proposed to better discriminate between closely eluting or isobaric compounds. oup.com

Furthermore, novel computational pipelines are being developed to streamline the entire workflow from raw data to flux maps. biorxiv.orgnih.gov These pipelines often integrate various functionalities, including:

Data Conversion: Converting raw data from proprietary instrument formats to open formats like mzXML. mdpi.com

Peak Annotation: Identifying and annotating peaks corresponding to different isotopologues and adducts of a metabolite. researchgate.net

MID Calculation: Calculating the mass isotopologue distribution for each metabolite of interest. biorxiv.org

Flux Inference: Integrating the corrected MIDs with metabolic models to estimate fluxes. biorxiv.org

These automated and robust methodologies are crucial for handling the large and complex datasets generated in modern metabolomics and for making these powerful analytical techniques more accessible to the broader research community. biorxiv.orgnih.gov

Emerging Research Frontiers and Methodological Innovations with Nicotinamide 13c3,15n

Tracing Nicotinamide (B372718) in Specific Cellular and Subcellular Contexts

The ability to trace the metabolic fate of nicotinamide is fundamental to understanding the dynamics of NAD+ homeostasis, a critical factor in cellular energy and signaling. mdpi.com The use of stable isotope-labeled nicotinamide, such as Nicotinamide-13C3,15N, enables researchers to follow the incorporation of the labeled atoms into NAD+ and other downstream metabolites. nih.gov This approach, often coupled with mass spectrometry, provides a quantitative measure of metabolic flux through various NAD+ biosynthetic pathways, including the salvage pathway. medchemexpress.comvulcanchem.com

Research has demonstrated the efficient incorporation of [13C3, 15N1]-nicotinamide into NAD+ and NADP+ pools in cultured cells. nih.gov For instance, in HepG2 human hepatocellular carcinoma cells, labeling of NAD/NADP with nicotinamide-derived isotopes was observed to be highly efficient, reaching over 99.5% by the third generation of cell passage. nih.gov This high level of incorporation is crucial for the sensitivity and precision of stable isotope dilution liquid chromatography-mass spectrometry (LC-MS) based assays. nih.gov

A key application of this tracing methodology is in understanding how NAD+ metabolism is altered in various physiological and pathological states. For instance, in skeletal muscle myotube models, metabolic tracing with stable isotopes has been used to analyze the consequences of NAD+ depletion and repletion on central carbon metabolic pathways. nih.gov Such studies provide detailed insights into how cells adapt to changes in NAD+ availability. nih.gov

Integration with Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the role of nicotinamide and NAD+ metabolism, data from tracer studies using this compound is increasingly being integrated with other "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics. cmbio.io This multi-omics approach allows for the construction of more complete and robust models of biological systems. cmbio.ionih.gov

By correlating the metabolic flux data obtained from this compound tracing with changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify key regulatory nodes and pathways that are influenced by NAD+ metabolism. For example, integrating gene expression profiles with metabolomic data can reveal how alterations in the activity of specific genes correlate with changes in metabolic pathways. cmbio.io This can lead to the identification of novel biomarkers and therapeutic targets. nih.gov

A significant challenge in multi-omics integration is the complexity and heterogeneity of the data. researchgate.netarxiv.org Computational and statistical methods are being developed to address these challenges and to build meaningful biological narratives from diverse data types. cmbio.ioresearchgate.net These integrative analyses can help to decipher the intricate interplay between different biological layers and provide a more holistic view of cellular function in health and disease. cmbio.io For instance, in the context of osteoporosis research, multi-omics integration has been used to identify biomarkers and understand their complex interactions in bone metabolism. nih.gov

The table below illustrates a hypothetical integration of data from a this compound tracing experiment with other omics data to understand the cellular response to a specific treatment.

GeneTranscriptional Change (Fold)Protein Abundance Change (Fold)NAD+ Synthesis Rate from Nicotinamide (Fold Change)
NAMPT2.52.12.3
SIRT11.81.51.2
PARP1-1.5-1.30.8

This integrated data suggests that the treatment upregulates the expression of NAMPT, a key enzyme in the NAD+ salvage pathway, leading to an increased rate of NAD+ synthesis from nicotinamide. Concurrently, the expression of SIRT1, an NAD+-dependent deacetylase, is also increased, while the activity of PARP1, another NAD+-consuming enzyme, is reduced. This provides a more complete picture of the cellular response at multiple biological levels.

Development of Novel Isotope-Assisted Analytical Platforms

The accurate and sensitive detection of this compound and its downstream metabolites is crucial for the success of tracer studies. This has spurred the development of novel and advanced analytical platforms, primarily centered around mass spectrometry (MS). numberanalytics.com

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for these analyses. nih.gov Methodological advancements in LC-MS, such as the use of hydrophilic interaction chromatography (HILIC) and reversed-phase ion-pairing chromatography, have improved the separation and detection of NAD+ and its related metabolites. nih.gov High-resolution mass spectrometry (HRMS) further enhances the ability to differentiate between various isotopologues and accurately measure their abundance. nih.govresearchgate.net

A significant innovation is the use of double isotopic standards to improve the accuracy and reliability of quantification. nih.gov For example, a method using both NMN (M+14) and NMN (M+5) as internal standards has been developed for the precise measurement of nicotinamide mononucleotide (NMN) in biological samples. nih.gov This approach helps to correct for matrix effects and variations in extraction efficiency, which are common challenges in metabolomics. nih.gov

The table below highlights some of the advanced analytical techniques being employed in conjunction with this compound.

Analytical TechniquePrincipleApplication in this compound Research
LC-HRMS Separates molecules based on their physicochemical properties followed by high-resolution mass detection.Quantifies the incorporation of labeled atoms from this compound into NAD+ and other metabolites with high accuracy. nih.govresearchgate.net
Tandem MS (MS/MS) Involves multiple stages of mass analysis to determine the structure of molecules.Provides structural confirmation of labeled metabolites and can be used for targeted quantification. nih.gov
Double Isotope Dilution MS Uses two different isotopically labeled internal standards for enhanced quantification accuracy.Improves the reliability of measuring the concentration of NAD+ precursors like NMN in complex biological matrices. nih.gov

Furthermore, there is ongoing development of new mass spectrometry techniques, such as multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), which offers high precision for isotopic ratio measurements. numberanalytics.com While traditionally used in geochemistry, the principles of such advanced techniques could potentially be adapted for biological tracer studies to further enhance the precision of metabolic flux analysis.

Q & A

Q. Methodological Guidance

  • Protocol Validation :
    • Reproduce key steps (e.g., isotopic labeling, purification) using original reaction conditions (e.g., pH, temperature) .
    • Cross-check NMR and MS data against published spectra to confirm consistency .
  • Troubleshooting :
    • If isotopic purity is lower than reported, verify precursor quality and exclude side reactions (e.g., hydrolysis of amide groups) .
    • For inconsistent J(13C–15N) values, recalibrate NMR spectrometers and confirm sample stability (e.g., no decomposition at −20°C storage) .

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